2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid
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Overview
Description
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a bromophenyl group and a piperidinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of Piperidinyl Group: The attachment of a piperidine ring to the acetic acid moiety.
Coupling Reaction: The final coupling of the bromophenyl group with the piperidinyl acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could potentially modify the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(3-Methylphenyl)-2-(piperidin-1-yl)acetic acid
Uniqueness
The presence of the bromine atom in 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |
InChI Key |
ZLIOYKHWPKOPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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